molecular formula C9H11NO3 B1600381 L-Tyrosine-2,6-d2 CAS No. 57746-15-3

L-Tyrosine-2,6-d2

Cat. No.: B1600381
CAS No.: 57746-15-3
M. Wt: 183.2 g/mol
InChI Key: OUYCCCASQSFEME-RANRWVQCSA-N
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Description

L-Tyrosine-2,6-d2, also known as L-4-Hydroxyphenyl-2,6-d2-alanine, is a deuterated form of the amino acid L-tyrosine. This compound is characterized by the substitution of hydrogen atoms at the 2 and 6 positions of the phenyl ring with deuterium atoms. The molecular formula of this compound is C9H9D2NO3, and it has a molecular weight of 183.20 g/mol . Deuterium-labeled compounds like this compound are valuable in various scientific research applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine-2,6-d2 typically involves the incorporation of deuterium atoms into the phenyl ring of L-tyrosine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions to achieve high isotopic purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic exchange reactions or biosynthetic methods using deuterium-labeled precursors. The choice of method depends on factors such as cost, scalability, and desired isotopic purity. Biosynthetic methods, including microbial fermentation, offer an environmentally friendly alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine-2,6-d2 undergoes various chemical reactions similar to its non-deuterated counterpart, L-tyrosine. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Oxidation: L-DOPA

    Reduction: Alcohol derivatives of this compound

    Substitution: Various substituted phenylalanine derivatives

Mechanism of Action

L-Tyrosine-2,6-d2 exerts its effects through its role as a precursor in the biosynthesis of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. The deuterium atoms in this compound do not significantly alter its biochemical activity but provide a means to trace its metabolic fate. The compound is hydroxylated by tyrosine hydroxylase to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine .

Comparison with Similar Compounds

L-Tyrosine-2,6-d2 is similar to other deuterated and non-deuterated tyrosine derivatives. Some similar compounds include:

This compound is unique due to its specific deuterium labeling pattern, which makes it particularly useful for certain types of research applications where the position of deuterium atoms is critical.

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-dideuterio-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-RANRWVQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1C[C@@H](C(=O)O)N)[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437458
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57746-15-3
Record name L-Tyrosine-2,6-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57746-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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